1-(2-Bromophenyl)pyrrolidine
Overview
Description
1-(2-Bromophenyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 1-(2-Bromophenyl)pyrrolidine involves the reaction of 1-(2-Bromophenyl)-1H-pyrrole with aromatic alkynes under blue light irradiation . Another method involves the coupling of unprotected 2′-deoxyinosine with optically pure 3R,4R, 3S,4S, and meso-pyrrolidine-3,4-diols .Molecular Structure Analysis
The molecular structure of 1-(2-Bromophenyl)pyrrolidine is characterized by a pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The structure also includes a bromophenyl group .Chemical Reactions Analysis
The pyrrolidine ring in 1-(2-Bromophenyl)pyrrolidine can undergo various chemical reactions. For instance, it can react with 2′-deoxyinosine in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N, N-diisopropylethylamine (DIPEA) under blue light irradiation .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Bromophenyl)pyrrolidine are influenced by the pyrrolidine ring. The ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
1. Crystal Structure and Conformation
1-(2-Bromophenyl)pyrrolidine has been studied for its non-planar conformation in solution, as observed through ultraviolet (UV) data. Crystal structure studies of this compound in solid form reveal a 72° dihedral angle between the phenyl and five-membered rings in the γ-lactam structure (Fujiwara et al., 1977). This research highlights the significance of 1-(2-Bromophenyl)pyrrolidine in understanding molecular conformations and crystallography.
2. Hydrogen-Bonding Patterns
The compound has been a subject of interest in studying hydrogen-bonding patterns in enaminones. Investigations have shown bifurcated intra- and intermolecular hydrogen bonding involving the secondary amine and carbonyl groups. These bonds contribute to forming centrosymmetric dimers and stabilizing the crystal structures through weak interactions (Balderson et al., 2007).
3. Synthesis of Pyrroloquinolines and Ullazines
1-(2-Bromophenyl)pyrrolidine is integral in the synthesis of pyrroloquinolines and ullazines. These syntheses are performed using catalytic amounts of rhodamine and N,N-diisopropylethylamine under blue light irradiation, highlighting its role in photochemical reactions (Das et al., 2016).
4. Cholinesterase Inhibitor Research
Research on benzyl pyrrolidine-1-carboxylates, which include derivatives of 1-(2-Bromophenyl)pyrrolidine, focuses on their potential as cholinesterase inhibitors. These compounds have demonstrated moderate inhibitory effects against acetylcholinesterase and butyrylcholinesterase, suggesting their importance in neurobiological research (Pizova et al., 2017).
5. Luminescent Polymer Research
Studies have also been conducted on polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, where derivatives of 1-(2-Bromophenyl)pyrrolidine play a crucial role. These polymers exhibit strong fluorescence and solubility in organic solvents, indicating their potential in material science and optical applications (Zhang & Tieke, 2008).
Safety And Hazards
Future Directions
The pyrrolidine ring, a key component of 1-(2-Bromophenyl)pyrrolidine, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the influence of steric factors on biological activity and investigating the structure–activity relationship (SAR) of the studied compounds .
properties
IUPAC Name |
1-(2-bromophenyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPYQZONPBLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80530537 | |
Record name | 1-(2-Bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)pyrrolidine | |
CAS RN |
87698-81-5 | |
Record name | 1-(2-Bromophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80530537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.